1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-6-11(8-17)10(2)15(9)13-5-4-12(20-3)7-14(13)16(18)19/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKJYQIDMGLGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)OC)[N+](=O)[O-])C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Pyrrole Formation: Cyclization to form the pyrrole ring.
Formylation: Introduction of the carbaldehyde group.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Condensation: Reactions with other aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, highlighting differences in substituents, molecular weights, and available
Biological Activity
1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a pyrrole ring, which is a key structural element in many biologically active molecules. The presence of the methoxy and nitro substituents on the phenyl group significantly influences its chemical reactivity and biological properties.
- IUPAC Name: 1-(4-methoxy-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- Molecular Formula: C14H14N2O4
- Molecular Weight: 274.27 g/mol
- CAS Number: 428503-14-4
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration : Introduction of the nitro group to the aromatic ring.
- Methoxylation : Substitution of a hydrogen atom with a methoxy group.
- Pyrrole Formation : Cyclization to form the pyrrole ring.
- Formylation : Introduction of the carbaldehyde group.
Optimizing these steps can enhance yield and purity, often employing catalysts and controlled reaction conditions .
Antimicrobial Properties
Recent studies have indicated that compounds related to pyrrole derivatives exhibit significant antibacterial and antifungal activities. For instance, pyrrole derivatives have been shown to be effective against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the low microgram per milliliter range . The specific biological activity of this compound has not been extensively documented; however, its structural similarities to other active pyrrole compounds suggest potential antimicrobial properties.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that may inhibit specific enzymes or interact with cellular targets.
- Cell Membrane Disruption : Similar compounds have been noted for their ability to disrupt bacterial cell membranes, leading to cell lysis.
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, comparisons with similar compounds provide insights into structure-activity relationships (SAR).
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Lacks methoxy group | Moderate antibacterial activity |
| 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Lacks nitro group | Reduced reactivity |
| 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-3-carbaldehyde | Lacks dimethyl groups | Altered steric properties |
Q & A
What are the established synthetic routes for 1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can regioselectivity challenges be addressed?
Basic Research Question
The compound is synthesized via Friedel-Crafts acylation or multicomponent reactions. A representative method involves:
Reagent preparation : Use methylmagnesium bromide in ether with 2,4-dimethylpyrrole under reflux.
Acylation : Add 4-nitrobenzoyl chloride to form the pyrrole backbone.
Purification : Column chromatography (ethyl acetate/hexane gradient) yields the product .
Regioselectivity : Electron-donating groups (e.g., methoxy) direct electrophilic substitution to specific positions. Optimize temperature and solvent polarity to minimize byproducts.
What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
Key Techniques :
| Method | Critical Parameters | Example Data (From Analogues) |
|---|---|---|
| NMR | -NMR (DMSO-): δ 11.40 (s, NH), 8.33 (d, aromatic) | Assign substituent-specific shifts. |
| X-ray Diffraction | Bond lengths: O1–C5 = 1.2080 Å; C3–H3 = 0.9300 Å | Resolve nitro-group torsion angles. |
| IR | Peaks at 1720 cm (C=O), 1348 cm (NO) | Confirm functional groups. |
How do substituents (methoxy, nitro) influence the compound’s electronic properties and reactivity?
Advanced Research Question
Electronic Effects :
- Nitro group : Strong electron-withdrawing effect reduces pyrrole ring electron density, directing electrophilic attacks to para positions.
- Methoxy group : Electron-donating resonance stabilizes the adjacent nitro group, altering redox potentials .
Reactivity : Nitro groups enhance susceptibility to nucleophilic aromatic substitution, while methoxy groups hinder oxidation. Computational studies (DFT) quantify these effects via HOMO-LUMO gaps .
How can crystallographic data resolve discrepancies in molecular conformation predictions?
Advanced Research Question
Case Study : Crystal structures of analogous compounds reveal:
- Torsion angles : Nitro-phenyl groups exhibit deviations up to 15° from DFT-optimized geometries due to crystal packing forces .
- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., O···H contacts = 25.3% of surface area), explaining stability in specific polymorphs .
Methodology : Compare experimental (X-ray) vs. computational (DFT) bond lengths and angles to refine force fields .
What pharmacological applications are hypothesized for this compound, and what experimental models validate these?
Advanced Research Question
Biological Relevance : Pyrrole derivatives exhibit antitumor and antimicrobial activity. For example:
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) via MTT assays.
- Mechanistic Studies : Monitor enzyme inhibition (e.g., topoisomerase II) using gel electrophoresis .
Limitations : Solubility in biological buffers may require derivatization (e.g., PEGylation) .
How can computational methods (e.g., DFT, Hirshfeld) predict and explain intermolecular interactions?
Advanced Research Question
DFT Applications :
- Calculate electrostatic potential surfaces to identify reactive sites for hydrogen bonding.
- Simulate UV-Vis spectra () for comparison with experimental data .
Hirshfeld Analysis : Visualize O···H and C···O contacts contributing to crystal stability (e.g., 24.7% O···H interactions in nitrophenyl derivatives) .
What are the stability challenges during purification, and how are they mitigated?
Basic Research Question
Degradation Risks :
- Light sensitivity : Nitro groups promote photodegradation. Use amber glassware and inert atmospheres.
- Thermal instability : Purify via low-temperature column chromatography (4°C) .
Validation : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
How do solvent polarity and temperature affect reaction yields in multicomponent syntheses?
Basic Research Question
Optimization Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
